3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile
Description
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies .
Properties
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylamino]pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10(5-7-12)13-9-11-6-8-14-15(11)4-2/h6,8,10,13H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFTMLBBMPUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=NN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile typically involves the reaction of 2-ethylpyrazole with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the nitrile compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile can be compared with other similar compounds, such as:
2-Acetyl-3-methylpyrazine: This compound also contains a pyrazole ring but differs in its functional groups and applications.
3-[[(2-Ethyl-3-pyrazolyl)methylamino]methyl]phenol: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
